molecular formula C17H22N4O5S B6972295 5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid

5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid

Cat. No.: B6972295
M. Wt: 394.4 g/mol
InChI Key: IZGJYYNRQCRFNE-UHFFFAOYSA-N
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Description

5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid is a complex organic compound that features a morpholine ring, a pyrazole ring, and a benzoic acid moiety

Properties

IUPAC Name

5-morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12(2)21-11-14(10-18-21)27(24,25)19-16-4-3-13(9-15(16)17(22)23)20-5-7-26-8-6-20/h3-4,9-12,19H,5-8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGJYYNRQCRFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)S(=O)(=O)NC2=C(C=C(C=C2)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure, followed by the introduction of the morpholine and pyrazole rings. Common synthetic routes include:

    Formation of the Benzoic Acid Core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.

    Introduction of the Morpholine Ring: This step often involves nucleophilic substitution reactions where morpholine is introduced to the benzoic acid derivative.

    Attachment of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the benzoic acid core through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Morpholin-4-yl-2-[(1-methylpyrazol-4-yl)sulfonylamino]benzoic acid
  • 5-Morpholin-4-yl-2-[(1-ethylpyrazol-4-yl)sulfonylamino]benzoic acid

Uniqueness

5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the isopropyl group on the pyrazole ring, for example, may influence its binding affinity and selectivity towards certain biological targets compared to its analogs.

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